molecular formula C12H18O4 B2406320 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid CAS No. 1909306-23-5

1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid

Cat. No. B2406320
CAS RN: 1909306-23-5
M. Wt: 226.272
InChI Key: ZLHYEHGTPDNOOH-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the CAS Number: 1909306-23-5 . It has a molecular weight of 226.27 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(tert-butoxycarbonyl)cyclohex-3-ene-1-carboxylic acid . The InChI code for this compound is 1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.27 . It is a powder and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Application in Liquid- and Solid-Phase Synthesis

In the field of heterocyclic chemistry, derivatives of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid have been utilized for the synthesis of quinoxalines. Specifically, (E)-3-Diazenylbut-2-enes derived from these compounds have been reacted with aromatic 1,2-diamines to produce 3-methylquinoxaline-2-carboxylates, both in liquid- and solid-phase synthesis, showcasing the versatility of these compounds in synthesizing complex molecular structures (Attanasi et al., 2001).

Role in Medicinal Chemistry and Material Sciences

The 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid derivatives are instrumental in the synthesis of biologically active compounds and materials science applications. For instance, these compounds have been used in continuous photo flow synthesis for scale-up production of deuterium-labeled cyclobutane carboxylic acid derivatives. These derivatives serve as building blocks for preparing various biologically active compounds and materials with cyclobutane ring systems, labeled with deuterium atoms. This synthesis process highlights the role of these compounds in advancing the fields of medicinal chemistry and materials science (Yamashita, Nishikawa, & Kawamoto, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHYEHGTPDNOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid

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